

Performance Validation of Pigment Red 264 in Automotive Coatings: A Comparative Guide

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Compound of Interest

Compound Name: Pigment Red 264

Cat. No.: B1384101

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Pigment Red 264** against other high-performance red pigments commonly used in automotive coatings. The performance of these pigments is evaluated based on key industry metrics, supported by standardized experimental protocols. This document aims to assist researchers and scientists in making informed decisions for the development of advanced automotive coating systems.

Executive Summary

Pigment Red 264, a member of the diketopyrrolopyrrole (DPP) family, is a high-performance organic pigment renowned for its brilliant bluish-red shade and exceptional durability.^{[1][2]} In the demanding environment of automotive coatings, it offers superior lightfastness, weather resistance, and thermal stability. This guide compares **Pigment Red 264** with other leading red pigments: Pigment Red 254 (another DPP pigment), Pigment Red 177 (an anthraquinone), Quinacridone Red (Pigment Red 122), and Perylene Red (Pigment Red 179). The selection of a pigment for automotive applications is critical, as it must endure prolonged exposure to harsh environmental conditions, including UV radiation, moisture, and chemical agents, while maintaining its aesthetic appeal.^[3]

Comparative Performance Data

The following tables summarize the quantitative performance of **Pigment Red 264** and its alternatives across key parameters for automotive coatings. The data is compiled from various

industry sources and technical data sheets.

Table 1: Lightfastness and Weathering Resistance

Pigment	Chemical Class	Lightfastness (Blue Wool Scale, 1-8)	Weathering Resistance (Gray Scale, 1-5, after 2000 hrs accelerated weathering)
Pigment Red 264	Diketopyrrolopyrrole (DPP)	8	4-5
Pigment Red 254	Diketopyrrolopyrrole (DPP)	8[4][5]	4-5
Pigment Red 177	Anthraquinone	7-8[6]	4
Quinacridone Red (PR 122)	Quinacridone	8[7]	4-5
Perylene Red (PR 179)	Perylene	7-8[8]	4-5

Table 2: Heat and Chemical Resistance

Pigment	Heat Stability (°C)	Acid Resistance (1-5)	Alkali Resistance (1-5)
Pigment Red 264	300	5	5
Pigment Red 254	300[5]	5	5
Pigment Red 177	300[6]	4-5	4-5
Quinacridone Red (PR 122)	280[7]	5	5
Perylene Red (PR 179)	180-200[8]	5[8]	5[8]

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.

Lightfastness Testing

- Standard: ISO 105-B02
- Methodology: This test determines the resistance of the coating to fading when exposed to an artificial light source that mimics natural sunlight.
 - Sample Preparation: The pigment is dispersed in a standardized automotive clear coat formulation and applied to a test panel. A portion of the panel is masked to serve as an unexposed reference.
 - Exposure: The panel is placed in a Xenon arc lamp apparatus.
 - Evaluation: The exposed portion of the panel is compared to the unexposed portion at regular intervals. The degree of fading is assessed by comparing it to the fading of a set of standardized blue wool textiles exposed under the same conditions. The lightfastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (outstanding).^{[3][9]}

Accelerated Weathering Resistance

- Standard: ASTM G154 (Fluorescent UV) or ASTM G155 (Xenon Arc)
- Methodology: This test simulates the damaging effects of outdoor weather, including sunlight, heat, and moisture, to predict the long-term durability of the coating.
 - Sample Preparation: Coated panels are prepared as described for lightfastness testing.
 - Exposure Cycles: The panels are subjected to alternating cycles of UV light and moisture (condensation or water spray) in a controlled chamber.^[10] A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

- Evaluation: After a specified duration (e.g., 2000 hours), the panels are evaluated for changes in color, gloss, and physical integrity (e.g., blistering, cracking). Color change is measured using a spectrophotometer and rated on the ISO 105-A02 Gray Scale, where 1 represents a major change and 5 represents no change. Gloss retention is measured using a gloss meter at 20° and 60°.

Heat Stability

- Standard: ISO 787-21
- Methodology: This method assesses the ability of the pigment to withstand the high temperatures encountered during the automotive coating curing process without changing color.
 - Sample Preparation: The pigment is incorporated into a stoving medium (a heat-curing binder system) and applied to a heat-resistant substrate.
 - Heating: The prepared samples are heated in an oven at a specified temperature (e.g., 180°C, 200°C, etc.) for a defined period (e.g., 30 minutes).[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Evaluation: The color of the heated sample is compared to that of an unheated sample. The maximum temperature at which no significant color change occurs is reported as the heat stability.

Chemical Resistance

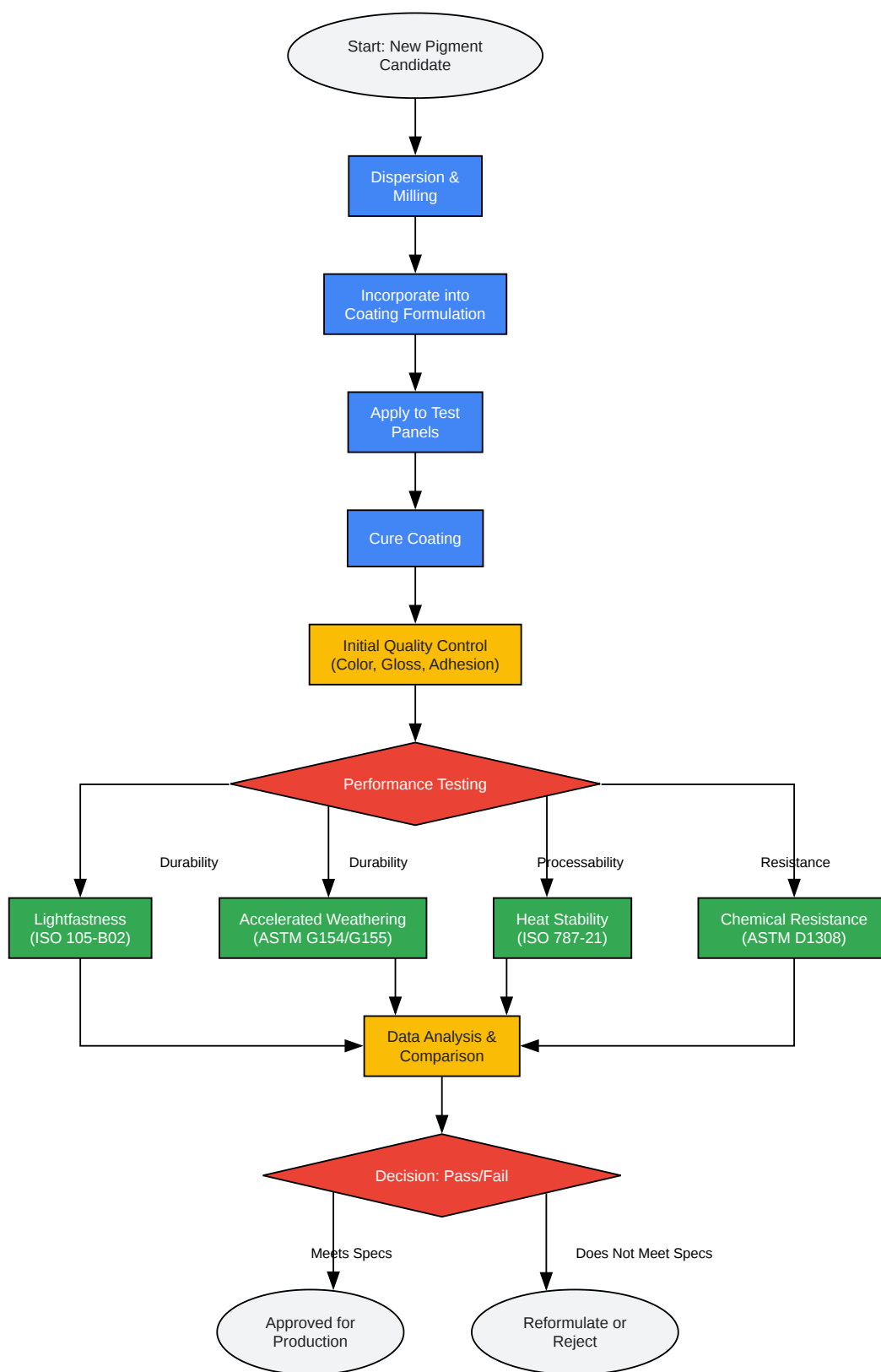
- Standard: ASTM D1308
- Methodology: This test evaluates the resistance of the coating to various chemicals it may encounter during its service life.
 - Sample Preparation: The coating is applied to test panels and allowed to fully cure.
 - Exposure: A variety of test reagents (e.g., gasoline, motor oil, battery acid, cleaning agents) are applied to the surface of the coating. The spots are covered with a watch glass for a specified period (e.g., 1 hour).[\[14\]](#)[\[15\]](#)[\[16\]](#)

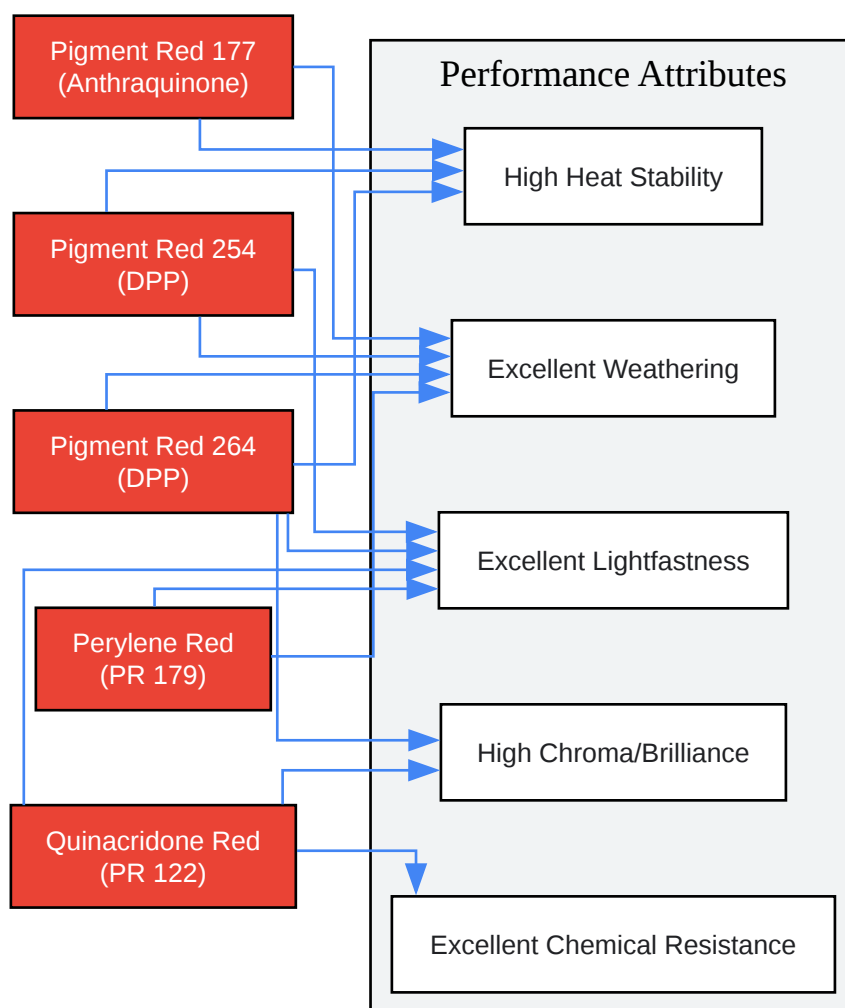
- Evaluation: After exposure, the reagents are removed, and the coating is examined for any visible changes, such as discoloration, blistering, softening, or loss of adhesion. The resistance is rated on a scale of 1 to 5, where 5 indicates no effect.

Visualizations

Pigment Validation Workflow for Automotive Coatings

The following diagram illustrates the logical workflow for validating the performance of a new pigment in an automotive coating system.





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